1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate
Overview
Description
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
The synthesis of 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate involves several steps. The synthetic route typically includes the reaction of 1-methylprop-2-ynyl alcohol with 6-chloro-4-(trifluoromethyl)pyridin-3-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]carbamate: This compound has a methoxy group instead of a chloro group, leading to different reactivity and properties.
This compound: Similar in structure but with variations in the substituents on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Properties
IUPAC Name |
but-3-yn-2-yl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-3-6(2)19-10(18)17-8-5-16-9(12)4-7(8)11(13,14)15/h1,4-6H,2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLUCGIYFCPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)NC1=CN=C(C=C1C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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